

## Meta-analysis of clinical trials on galantamine for Alzheimer's disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galantamine Hydrobromide

Cat. No.: B191275

Get Quote

# A Comparative Meta-Analysis of Galantamine for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials on galantamine for the treatment of mild to moderate Alzheimer's disease (AD). It offers an objective comparison of galantamine's performance against placebo and other cholinesterase inhibitors, supported by experimental data and detailed methodologies.

## **Efficacy of Galantamine: A Quantitative Analysis**

Galantamine has demonstrated statistically significant efficacy in improving cognitive, global, and functional outcomes in patients with mild to moderate Alzheimer's disease. The following tables summarize the quantitative data from meta-analyses of randomized controlled trials.

## Table 1: Galantamine vs. Placebo - Efficacy Outcomes



| Outcome<br>Measure                                            | Galantamin<br>e Dosage | Mean<br>Difference<br>(MD) / Odds<br>Ratio (OR) | 95%<br>Confidence<br>Interval (CI) | Significanc<br>e (p-value) | Number of<br>Studies<br>(Participant<br>s) |
|---------------------------------------------------------------|------------------------|-------------------------------------------------|------------------------------------|----------------------------|--------------------------------------------|
| Cognition                                                     |                        |                                                 |                                    |                            |                                            |
| ADAS-cog<br>(change from<br>baseline)                         | 24 mg/day              | -3.15                                           | -3.70 to -2.60                     | < 0.00001                  | 8 trials                                   |
| ADAS-cog<br>(change from<br>baseline)                         | 16-24 mg/day           | -2.86                                           | -3.29 to -2.43                     | < 0.00001                  | 6 studies<br>(3049<br>participants)        |
| Global<br>Assessment                                          |                        |                                                 |                                    |                            |                                            |
| CIBIC-plus<br>(improvement<br>vs. no<br>change/wors<br>ening) | 24 mg/day              | OR = 1.30                                       | 1.06 to 1.60                       | 0.01                       | 8 trials                                   |
| CIBIC-plus                                                    | 16-24 mg/day           | OR = 1.58                                       | 1.36 to 1.84                       | < 0.0001                   | 6 studies<br>(3002<br>participants)        |
| Functional<br>Ability                                         |                        |                                                 |                                    |                            |                                            |
| ADCS-ADL                                                      | Not specified          | MD = 0.71                                       | -1.07 to 2.48                      | 0.43                       | Not specified                              |
| DAD                                                           | Not specified          | MD = 2.12                                       | 0.75 to 3.49                       | < 0.0001                   | 3 studies<br>(1275<br>participants)        |
| Behavioral<br>Symptoms                                        |                        |                                                 |                                    |                            |                                            |
| NPI                                                           | Not specified          | MD = -1.58                                      | -2.54 to -0.62                     | 0.001                      | Not specified                              |



|     |              |            |                |      | 2 studies     |
|-----|--------------|------------|----------------|------|---------------|
| NPI | 16-24 mg/day | MD = -1.63 | -3.07 to -0.20 | 0.03 | (1043         |
|     |              |            |                |      | participants) |

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower scores indicate better cognition). CIBIC-plus: Clinician's Interview-Based Impression of Change-plus caregiver input. ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living (higher scores indicate better function). DAD: Disability Assessment for Dementia (higher scores indicate better function). NPI: Neuropsychiatric Inventory (lower scores indicate fewer behavioral disturbances).

Table 2: Comparative Efficacy of Cholinesterase Inhibitors vs. Placebo (Network Meta-Analysis)[1][2]

| Outcome Measure              | Donepezil | Galantamine | Rivastigmine |
|------------------------------|-----------|-------------|--------------|
| ADAS-cog (MD vs.<br>Placebo) | -2.89     | -2.88       | -2.49        |
| CIBIC+/CGIC (OR vs. Placebo) | 1.63      | 1.42        | 1.63         |
| NPI (MD vs. Placebo)         | -1.90     | -1.72       | -1.20        |

This table presents data from a network meta-analysis, which allows for indirect comparisons between treatments. All three cholinesterase inhibitors showed significant efficacy in improving cognitive function compared to placebo.[1][2] For global change, donepezil and rivastigmine showed a better relative risk of response compared to galantamine.[3] In terms of behavioral symptoms, donepezil was favored over galantamine.

## Safety and Tolerability Profile

While effective, galantamine is associated with a higher incidence of certain adverse events compared to placebo, primarily gastrointestinal in nature.



Table 3: Galantamine vs. Placebo - Key Adverse Events

and Discontinuation

| Adverse Event / Outcome   | Galantamine   | Placebo       | Odds Ratio<br>(OR) / Relative<br>Risk (RR) | 95%<br>Confidence<br>Interval (CI) |
|---------------------------|---------------|---------------|--------------------------------------------|------------------------------------|
| Nausea                    | 20.9%         | 8.4%          | OR = 2.89                                  | 2.40 to 3.49                       |
| Vomiting                  | Not specified | Not specified | Not specified                              | Not specified                      |
| Diarrhea                  | Not specified | Not specified | Not specified                              | Not specified                      |
| Dizziness                 | Not specified | Not specified | Not specified                              | Not specified                      |
| Premature Discontinuation | 22.7%         | 17.2%         | OR = 1.41                                  | 1.19 to 1.68                       |

## **Table 4: Comparative Safety of Cholinesterase Inhibitors**

| Adverse Event                  | Donepezil | Galantamine  | Rivastigmine |
|--------------------------------|-----------|--------------|--------------|
| Incidence of Adverse<br>Events | Lowest    | Intermediate | Highest      |

Across trials, the incidence of adverse events was generally lowest for donepezil and highest for rivastigmine.

## **Experimental Protocols of Key Clinical Trials**

The data presented in the meta-analyses are derived from numerous randomized controlled trials. Below are the generalized methodologies employed in these pivotal studies.

#### Study Design:

- Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
- Duration typically ranged from 3 to 6 months, with some longer-term open-label extension phases.



#### Participant Population:

- Inclusion Criteria:
  - Diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria.
  - Mild to moderate dementia, typically defined by a Mini-Mental State Examination (MMSE)
     score between 10 and 24.
  - Presence of a reliable caregiver to ensure compliance and provide input for assessments.
- Exclusion Criteria:
  - Other neurological or psychiatric conditions that could significantly contribute to dementia.
  - Clinically significant systemic illness that could interfere with the study.
  - o Prior use of cholinesterase inhibitors or other cognitive enhancers.

#### Intervention:

- Dosage: Galantamine was typically initiated at a low dose (e.g., 8 mg/day) and titrated up over several weeks to a target maintenance dose of 16 or 24 mg/day to improve tolerability.
- Control: Matched placebo tablets were administered to the control group.

#### Outcome Measures:

- Primary Efficacy Endpoints:
  - Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) to assess cognitive function.
  - Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus) for a global assessment of change.
- Secondary Efficacy Endpoints:



- Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory to measure functional ability.
- Neuropsychiatric Inventory (NPI) to assess behavioral and psychological symptoms.

#### Statistical Analysis:

• The primary analysis was typically an intent-to-treat (ITT) analysis of the change from baseline in the primary efficacy measures at the end of the double-blind treatment phase.

## **Mechanism of Action and Signaling Pathways**

Galantamine exhibits a dual mechanism of action, which distinguishes it from other cholinesterase inhibitors. It acts as both a reversible, competitive inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

## **Acetylcholinesterase Inhibition**

By inhibiting AChE, galantamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism shared by all cholinesterase inhibitors.





Click to download full resolution via product page

Figure 1: Simplified workflow of Acetylcholinesterase Inhibition by Galantamine.

## Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulation

Galantamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, leading to enhanced cholinergic signaling. This modulatory effect may contribute to its clinical efficacy.



Click to download full resolution via product page

Figure 2: Signaling pathway of Galantamine's allosteric modulation of nAChRs.



### Conclusion

Meta-analyses of clinical trials consistently demonstrate that galantamine is an effective symptomatic treatment for mild to moderate Alzheimer's disease, showing benefits in cognition and global function. Its dual mechanism of action, combining acetylcholinesterase inhibition with positive allosteric modulation of nicotinic acetylcholine receptors, provides a unique pharmacological profile. While generally well-tolerated, galantamine is associated with a higher incidence of gastrointestinal side effects compared to placebo. Comparative analyses with other cholinesterase inhibitors suggest a similar efficacy profile for cognitive improvement, though differences in global response and tolerability exist. This guide provides researchers and drug development professionals with a consolidated overview of the evidence base for galantamine, supporting informed decision-making in the context of Alzheimer's disease therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease: a Bayesian network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease: a Bayesian network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis ProQuest [proquest.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials on galantamine for Alzheimer's disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191275#meta-analysis-of-clinical-trials-on-galantamine-for-alzheimer-s-disease]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com